molecular formula C20H19N3OS B282712 N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide

N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide

Cat. No. B282712
M. Wt: 349.5 g/mol
InChI Key: LSMBAMRMFQXUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB belongs to the class of benzamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide is not fully understood, but it is believed to act through the modulation of various molecular targets in the body. N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide has been shown to interact with proteins such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3β (GSK-3β), which are involved in inflammatory and neurodegenerative pathways.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to reduce the levels of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide has also been shown to enhance the production of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide has also been shown to exhibit low toxicity in animal studies, making it a potentially safe therapeutic agent for human use. However, the limitations of N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide include its poor solubility in water and its relatively low potency compared to other benzamide derivatives.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide. One potential area of investigation is the development of more potent analogs of N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide that exhibit improved pharmacological properties. Another area of interest is the investigation of the molecular targets and pathways involved in the biological activities of N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide. Additionally, the potential therapeutic applications of N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide in various disease models warrant further investigation.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide involves a multistep process that includes the reaction of 4-methylbenzoyl chloride with 4-methyl-2-pyrimidinethiol, followed by the reaction of the resulting intermediate with 4-aminotoluene. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.

properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

N-(4-methylphenyl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C20H19N3OS/c1-14-3-9-18(10-4-14)23-19(24)17-7-5-16(6-8-17)13-25-20-21-12-11-15(2)22-20/h3-12H,13H2,1-2H3,(H,23,24)

InChI Key

LSMBAMRMFQXUMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC(=N3)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC(=N3)C

Origin of Product

United States

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